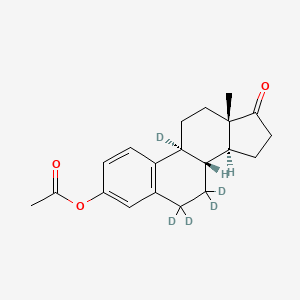

Estrone acetate-d5

Description

Role of Deuterated Steroids in Quantitative Bioanalysis

In quantitative bioanalysis, particularly when coupled with mass spectrometry, deuterated steroids have become the gold standard for internal standards. google.comnih.gov The quantification of endogenous hormones like estrogens is challenging due to their low concentrations in complex biological matrices such as serum and tissue. acs.orgdphen1.com Isotope dilution mass spectrometry (ID-MS) is a definitive method for accurate quantification. This technique involves adding a known quantity of a stable isotope-labeled version of the analyte (the target molecule) to the sample at the beginning of the analytical process. google.com

This deuterated internal standard, which is nearly identical to the analyte but has a different mass, co-elutes with the analyte during chromatographic separation and experiences similar ionization and fragmentation in the mass spectrometer. google.comoup.com By measuring the ratio of the signal from the natural analyte to the signal from the deuterated internal standard, analysts can correct for any sample loss during extraction, purification, and analysis, thereby achieving highly accurate and precise quantification. nih.gov Deuterated steroids, such as d4-estrone and d5-estradiol, are frequently used for this purpose in clinical and research settings to measure hormone levels with high sensitivity and specificity. google.comwikipedia.orgmedchemexpress.com

Overview of Estrone (B1671321) Acetate-d5 as a Research Standard

Estrone acetate (B1210297) is a synthetic ester of the natural estrogen, estrone. axios-research.com It is used in research to study estrogen's effects on various physiological processes. pharmaffiliates.com To facilitate its accurate study and quantification, a deuterated version, Estrone Acetate-d5, serves as an ideal internal standard.

This compound is understood to be the acetylated form of Estrone-d5 (B1157337). The base compound, Estrone-d5, is a labeled version of estrone containing five deuterium (B1214612) atoms. usbio.netsynzeal.com The acetylation of Estrone-d5 yields this compound. This molecule combines the biochemical properties of estrone acetate with the mass-differentiated characteristics of a deuterated standard.

As a research standard, this compound is primarily used in isotope dilution mass spectrometry assays. When studying the metabolism, pharmacokinetics, or endogenous levels of estrone acetate, spiking the sample with a known amount of this compound allows for precise quantification. Its use helps overcome matrix effects and variability in sample preparation, which are common challenges in bioanalysis. dphen1.com The synthesis of deuterated estrone acetate has been specifically undertaken to support studies of estrogen metabolism where radiolabeled compounds are not suitable. psu.edu

Chemical Properties

The properties of this compound are derived from its parent compounds, estrone and estrone acetate, with the mass increase contributed by the deuterium atoms.

Interactive Table 1: Properties of Estrone and Related Compounds Press Run to render the interactive table.

Data sourced from multiple references. usbio.netsynzeal.comaxios-research.comaxios-research.comnih.govthermofisher.com

Detailed Research Findings

The utility of deuterated steroids as internal standards is well-documented in numerous research studies. Methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely on these standards for the sensitive quantification of estrogens and their metabolites in various biological samples. acs.orgnih.govresearchgate.net For instance, studies developing assays for estradiol (B170435) and estrone in human serum frequently employ deuterated analogs like d4-estrone, d3-estradiol, or d5-estradiol to ensure accuracy and reproducibility, achieving lower limits of quantitation in the picogram per milliliter (pg/mL) range. wikipedia.orgmedchemexpress.comcdnsciencepub.com

The synthesis of deuterated steroids can be achieved through various methods, including the use of deuterated reagents like acetic-d6 anhydride (B1165640) to create trideuteroacetates of steroid alcohols, such as estrone. psu.educdnsciencepub.com The development of such labeled compounds is crucial for advancing research in areas like endocrinology, where precise measurement of hormone levels is essential for understanding disease states and monitoring therapeutic interventions. google.com

Interactive Table 2: Research Applications of Deuterated Estrogens Press Run to render the interactive table.

Structure

3D Structure

Properties

Molecular Formula |

C20H24O3 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-13-methyl-17-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m1/s1/i3D2,5D2,16D |

InChI Key |

KDPQTPZDVJHMET-FQUPDYNXSA-N |

Isomeric SMILES |

[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC(=O)C)([2H])[2H])([2H])[2H])CCC3=O)C |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |

Origin of Product |

United States |

Synthesis and Isotopic Incorporation Strategies for Deuterated Estrogen Derivatives

Historical Context of Stable Isotope Synthesis for Steroids

The advent of stable isotope labeling in steroid research marked a significant leap forward in the ability to trace and quantify these vital biomolecules. Early investigations into steroid metabolism and analysis were often hampered by a lack of suitable internal standards that could accurately account for variations in sample preparation and instrument response. The introduction of deuterium (B1214612) (²H), a stable isotope of hydrogen, provided a powerful tool to overcome these challenges.

The first descriptions of deuterated biologically active substances emerged in the mid-20th century, laying the groundwork for their application in a wide range of scientific disciplines. nih.gov Researchers soon recognized that incorporating deuterium into a steroid's molecular structure created a "heavy" version of the compound that was chemically identical to its endogenous counterpart but distinguishable by mass spectrometry. caltech.edu This principle became the foundation for the isotope dilution mass spectrometry (IDMS) technique, which remains a cornerstone of quantitative steroid analysis.

The development of deuterated steroid standards was driven by the need for more reliable and precise analytical methods. acs.org These standards are used not only for quantification but also as internal calibrants for accurate mass measurements. acs.org Their use became particularly crucial in fields such as clinical chemistry for diagnosing hormone-related disorders and in anti-doping control to detect the illicit use of synthetic steroids. acs.orgnih.gov The ability to synthesize steroids with specific deuterium labeling patterns allowed for more sophisticated metabolic studies, enabling researchers to track the biotransformation of hormones in vivo. acs.orgwikipedia.org

| Key Milestone | Description | Approximate Time Period |

| Discovery of Deuterium | Harold Urey discovers deuterium, a stable isotope of hydrogen. | 1931 |

| First Deuterated Biologically Active Substances | Initial reports on the synthesis and biological effects of deuterated compounds. nih.gov | Mid-20th Century |

| Application in Mass Spectrometry | Use of deuterated steroids as internal standards in mass spectrometry for quantitative analysis begins to be established. acs.orgwikipedia.org | 1960s - 1970s |

| Advancements in Anti-Doping | Isotope Ratio Mass Spectrometry (IRMS) utilizing the difference in carbon isotope ratios (¹³C/¹²C) between endogenous and synthetic steroids becomes a key tool in anti-doping. nih.gov | Late 20th Century |

| Widespread Use in Clinical Diagnostics | LC-MS/MS methods using deuterated internal standards become routine for the rapid and simultaneous quantification of steroid patterns in human biofluids. acs.org | 21st Century |

Regioselective Deuteration Methods for Estrone (B1671321) Analogues

The strategic placement of deuterium atoms on the estrone molecule is critical for creating effective internal standards and for mechanistic studies of estrogen metabolism. Regioselective deuteration ensures that the isotopic label is stable and does not interfere with the analytical measurement. A variety of chemical methods have been developed to achieve this targeted incorporation of deuterium.

One common approach involves acid-catalyzed hydrogen-deuterium (H/D) exchange . This method leverages the increased acidity of protons at specific positions on the steroid nucleus, particularly those adjacent to carbonyl groups or on the aromatic A-ring of estrogens. For instance, treatment of estrone with a deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD), can lead to the regioselective incorporation of deuterium at the C1, C2, and C4 positions of the aromatic ring. acs.org The efficiency and regioselectivity of this exchange can be influenced by the choice of acid catalyst and reaction conditions.

Base-catalyzed H/D exchange is another valuable technique, particularly for introducing deuterium at positions alpha to a carbonyl group. In the case of estrone, this can be utilized to label the C16 position. The use of a base promotes the formation of an enolate intermediate, which can then be quenched with a deuterium source, such as deuterium oxide (D₂O), to install the deuterium atom.

Metal-catalyzed deuteration offers a powerful and versatile means of introducing deuterium into the steroid framework. Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts can facilitate the exchange of hydrogen for deuterium from D₂ gas or D₂O. nih.govacs.org While highly efficient, controlling the regioselectivity of these reactions can be challenging, and sometimes leads to the reduction of the aromatic ring if not carefully controlled. caltech.edu However, specific catalytic systems have been developed to achieve selective deuteration of arenes and heterocycles. googleapis.com

Finally, reduction of unsaturated precursors with deuterated reagents provides a direct route to specifically labeled steroids. For example, the reduction of a double bond or a carbonyl group using a deuterating agent like lithium aluminum deuteride (LiAlD₄) can introduce deuterium at defined positions. caltech.edu

| Deuteration Method | Reagents/Catalysts | Target Positions on Estrone | Key Features |

| Acid-Catalyzed H/D Exchange | Deuterated trifluoroacetic acid (CF₃COOD), t-butyl alcohol | C1, C2, C4 (Aromatic Ring) acs.org | Economical and straightforward for labeling the aromatic ring. |

| Base-Catalyzed H/D Exchange | Base (e.g., sodium methoxide), Deuterium oxide (D₂O) | C16 (alpha to carbonyl) | Effective for labeling positions adjacent to carbonyl groups. |

| Metal-Catalyzed Deuteration | Pd/C, Pt-based catalysts, D₂ gas or D₂O nih.govacs.org | Multiple positions, including the steroid backbone | Can achieve high levels of deuterium incorporation but may require careful control to maintain regioselectivity. |

| Reduction with Deuterated Reagents | Lithium aluminum deuteride (LiAlD₄) | Positions of reduced functional groups (e.g., C17) | Provides specific labeling at the site of reduction. |

Derivatization Techniques for Acetate (B1210297) Formation in Labeled Estrone

Once a deuterated estrone analogue has been synthesized, it can be further modified to produce derivatives such as estrone acetate. The addition of an acetate group can alter the compound's polarity and chromatographic behavior, which can be advantageous for certain analytical methods. The primary reaction for this transformation is the esterification of the hydroxyl group at the C3 position of the estrone molecule.

The most common method for the acetylation of a steroid hydroxyl group is the reaction with acetic anhydride (B1165640) ((CH₃CO)₂O) . This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the acetic acid byproduct. The reaction is generally efficient and proceeds under mild conditions.

Alternatively, acyl chlorides , such as acetyl chloride (CH₃COCl), can be used for acetylation. These reagents are more reactive than their anhydride counterparts and the reaction often proceeds vigorously at room temperature. libretexts.org Similar to the use of acetic anhydride, a weak base like pyridine is often employed to neutralize the hydrogen chloride gas that is formed. google.com

Acid catalysis can also be employed for the esterification of alcohols with carboxylic acids, a process known as the Fischer esterification. google.com In the context of steroid acetylation, a strong acid catalyst like sulfuric acid or perchloric acid can be used with acetic acid or acetic anhydride. libretexts.orggoogle.com

The choice of acetylation method depends on factors such as the stability of the starting material and the desired reaction conditions. For a deuterated estrone, it is crucial that the chosen method does not promote back-exchange of the incorporated deuterium atoms. The methods described above are generally mild enough to preserve the isotopic labeling.

| Acetylation Reagent | Catalyst/Conditions | Byproducts |

| Acetic Anhydride | Pyridine or other base | Acetic acid |

| Acetyl Chloride | Pyridine or other base | Hydrogen chloride google.com |

| Acetic Acid | Strong acid (e.g., H₂SO₄) | Water |

Advanced Analytical Methodologies for Estrone and Its Metabolites Utilizing Estrone Acetate D5 As an Internal Standard

Mass Spectrometric Techniques in Quantitative Steroid Analysis

Mass spectrometry (MS) coupled with chromatographic separation is the preferred technology for steroid analysis due to its superior specificity and sensitivity compared to traditional methods like immunoassays, which can suffer from cross-reactivity. nih.govendocrine-abstracts.orgnih.gov The use of a stable isotope-labeled internal standard is fundamental to both gas and liquid chromatography-mass spectrometry approaches. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of estrone (B1671321) and its metabolites in matrices such as serum, plasma, and urine. nih.govnih.govanapharmbioanalytics.com The method's high specificity is achieved by using tandem mass spectrometry, often in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. oup.com This process significantly reduces chemical noise and enhances selectivity.

The use of a deuterated internal standard like Estrone acetate-d5 is central to achieving accurate quantification. This standard co-elutes with the native analyte and experiences similar ionization efficiency and fragmentation, allowing for reliable correction of matrix effects and other experimental variations. nih.gov While some methods analyze underivatized estrogens, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative ion mode, many high-sensitivity applications employ derivatization to improve ionization efficiency. nih.govthermofisher.comunifi.itnih.gov Dansyl chloride is a common derivatizing agent that reacts with the phenolic hydroxyl group of estrogens, allowing for highly sensitive detection in positive ion ESI mode. oup.comthermofisher.comthermofisher.cnlcms.cz

Method performance for LC-MS/MS assays is characterized by low limits of quantitation (LOQ), often in the low picogram per milliliter (pg/mL) range, making them suitable for measuring estrogens in populations with low circulating levels, such as men, children, and postmenopausal women. nih.govdiva-portal.orgresearchgate.net

Table 1: Performance Characteristics of Various LC-MS/MS Methods for Estrone (E1) and Estradiol (B170435) (E2) Analysis This table summarizes typical performance data from various published methods. The use of a stable isotope-labeled internal standard, such as this compound, is critical to achieving this level of precision and accuracy.

| Analyte(s) | Matrix | Internal Standard Used | Derivatization | Lower Limit of Quantitation (LLOQ) | Precision (%CV) | Reference |

|---|---|---|---|---|---|---|

| E1, E2 | Serum | Estradiol-d5 | None | 3.8 pg/mL (E1), 3.7 pg/mL (E2) | 3.5% - 18.0% | thermofisher.com |

| E1, E2 | Serum | Estrone-13C3, Estradiol-d5 | None | 2 pg/mL | < 8.4% | lcms.cz |

| E2 | Serum | Estradiol-d3 | None | 3.7 pg/mL | < 7% (Intra-assay) | unifi.it |

| E1, E2 | Serum | d4-E1, d3-E2, d5-E2 | Dansyl Chloride | 1 pg/mL | < 11% | oup.comresearchgate.net |

| E1, E2 | Plasma/Serum | Estradiol-d5 | Dansyl Chloride | 5 pg/mL | < 7% | thermofisher.cnlcms.cz |

Gas chromatography-mass spectrometry (GC-MS) represents a viable alternative to LC-MS/MS for steroid profiling. endocrine-abstracts.org Traditionally, GC-MS was a predominant method for steroid analysis due to its high specificity and broad analyte coverage. nih.gov A key requirement for GC-MS analysis is the chemical derivatization of the analytes to increase their volatility and thermal stability, as well as to improve their chromatographic properties and ionization efficiency. nih.govresearchgate.net Common derivatization procedures for estrogens involve converting hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers or forming methyloxime-trimethylsilyl ethers. endocrine-abstracts.orgresearchgate.net

In this context, this compound serves as an ideal internal standard. It undergoes the same derivatization reactions as the endogenous estrone. By monitoring the ion fragments specific to the derivatized analyte and the derivatized internal standard, the method can provide accurate quantification, correcting for any inconsistencies in the derivatization yield and injection volume. endocrine-abstracts.org GC-MS methods have been successfully developed for the comprehensive profiling of urinary estrogens, including estrone, estradiol, and their various hydroxy and methoxy (B1213986) metabolites. endocrine-abstracts.orgunito.it These methods are sensitive enough to quantify the low estrogen concentrations found in urine from postmenopausal women. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography, offers significant advantages for the analysis of estrone and its metabolites. mdpi.com Instruments like the Orbitrap can provide high-resolution and accurate mass (HRAM) data, which greatly enhances the specificity of detection and allows for the confident identification of compounds. nih.gov This capability is particularly useful in complex metabolic studies where it is necessary to distinguish between numerous structurally similar estrogen metabolites and isobaric interferences from the biological matrix. mdpi.com

The use of stable isotope-labeled compounds is crucial in HRMS-based metabolism studies. mdpi.com When a deuterated precursor like this compound is used alongside its non-labeled counterpart, the resulting metabolites appear as distinct isotopic doublets in the mass spectrum. This pattern allows for the unambiguous identification of drug-related metabolites against a high background of endogenous compounds. mdpi.com Furthermore, the HRAM capabilities of instruments like Orbitrap allow for post-acquisition data analysis, where previously acquired datasets can be re-interrogated for analytes that were not targeted in the original analysis. nih.gov

Pre-Analytical Sample Preparation and Derivatization Procedures

Effective sample preparation is a critical and often rate-limiting step in the analysis of complex biological samples. chromatographyonline.com Its goal is to remove interfering substances, such as proteins and phospholipids, and to concentrate the target analytes, thereby improving the sensitivity, accuracy, and robustness of the subsequent mass spectrometric analysis. chromatographyonline.comthermofisher.com The addition of an internal standard like this compound at the earliest stage of sample preparation is essential to account for analyte loss during these multi-step procedures. oup.com

The analysis of estrogens in biological fluids like blood, serum, or urine is complicated by the complexity of the matrix and the low physiological concentrations of the analytes. chromatographyonline.comchromatographyonline.com Common extraction techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.comnih.gov LLE, often using solvents like methyl tert-butyl ether (MTBE) or mixtures of hexane (B92381) and ethyl acetate (B1210297), is widely used to separate steroids from the aqueous sample matrix. oup.comunifi.it

Solid-phase extraction (SPE) is a highly effective and widely used technique for the cleanup and concentration of estrogens from various sample types, including plasma, urine, and wastewater. thermofisher.comnih.govbg.ac.rs SPE offers advantages over LLE, including higher analyte recovery, reduced solvent consumption, and the potential for automation. thermofisher.com The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent while matrix interferences are washed away. The purified analytes are then eluted with a small volume of an organic solvent. thermofisher.com

A variety of sorbents are available for SPE, with polymeric reversed-phase materials like Oasis HLB (Hydrophilic-Lipophilic Balanced) being particularly effective for extracting a broad range of estrogens from aqueous samples. nih.govnih.gov The selection of the appropriate wash and elution solvents is critical for achieving high recovery and a clean extract.

Table 2: Example of a Generic Solid Phase Extraction (SPE) Protocol for Estrogens The internal standard, this compound, is typically added to the sample before loading it onto the SPE cartridge.

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Conditioning | Pass methanol (B129727) through the cartridge. | To wet the sorbent and activate the stationary phase. | nih.gov |

| 2. Equilibration | Pass water or an aqueous buffer through the cartridge. | To prepare the sorbent for the aqueous sample. | nih.gov |

| 3. Sample Loading | Load the pre-treated sample (e.g., diluted urine or plasma) onto the cartridge. | Analytes are retained on the sorbent. | nih.gov |

| 4. Washing | Pass a weak solvent (e.g., water or a low percentage of organic solvent in water) through the cartridge. | To remove hydrophilic interferences while the analytes of interest remain bound. | nih.gov |

| 5. Elution | Pass a strong organic solvent (e.g., methanol, acetonitrile) through the cartridge. | To desorb and collect the purified analytes. | bg.ac.rs |

| 6. Evaporation & Reconstitution | The eluate is evaporated to dryness and reconstituted in a small volume of mobile phase. | To concentrate the sample and ensure compatibility with the LC-MS system. | oup.com |

Extraction and Purification Techniques for Complex Matrices

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a foundational sample preparation technique employed for the isolation of estrone and its metabolites from complex biological matrices such as human serum or plasma. The process leverages the differential solubility of the target analytes in two immiscible liquid phases—typically an aqueous sample and an organic solvent. In the context of quantitative analysis using isotope dilution mass spectrometry, a deuterated internal standard, such as this compound, is spiked into the biological sample at the very beginning of the workflow. This initial step is critical, as the internal standard mimics the analyte through all subsequent extraction, derivatization, and analysis steps, thereby correcting for procedural losses and variations in instrument response.

The LLE procedure for estrogens typically involves mixing the serum or plasma sample with a water-immiscible organic solvent. researchgate.net Common solvents used for this purpose include methyl t-butyl ether (MTBE), dichloromethane (B109758) (DCM), and mixtures like hexane/ethyl acetate. unifi.itlcms.czbiotage.com For instance, a validated method for unconjugated estrone and estradiol in human plasma involves LLE with MTBE. lcms.cz Another approach uses dichloromethane for the extraction. researchgate.net The choice of solvent is optimized to ensure high recovery of the target estrogens while minimizing the co-extraction of interfering substances like phospholipids. After vigorous mixing (e.g., vortexing) and separation of the phases, often aided by centrifugation, the organic layer containing the estrogens and the internal standard is carefully collected. researchgate.netnih.gov This extract is then typically evaporated to dryness under a stream of nitrogen before proceeding to the next step, which could be reconstitution for direct injection or, more commonly, chemical derivatization. researchgate.netlcms.cz

Chemical Derivatization for Enhanced Ionization and Chromatographic Separation

The quantitative analysis of estrogens by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often challenged by their low physiological concentrations and poor ionization efficiency, particularly with electrospray ionization (ESI). nih.govsigmaaldrich.com Chemical derivatization is a strategy employed to overcome these limitations. By covalently attaching a functional group to the estrogen molecule, derivatization can significantly improve ionization efficiency, enhance the specificity of MS/MS detection, and alter chromatographic properties for better separation from interferences. nih.govnih.gov This enhancement in sensitivity allows for the detection of estrogens at the low picogram-per-milliliter (pg/mL) levels often found in clinical research samples. researchgate.net

Dansyl Chloride Derivatization Strategies

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is one of the most widely used derivatization reagents for the analysis of phenolic steroids like estrone. nih.gov The reagent reacts with the phenolic hydroxyl group on the A-ring of the estrogen molecule under basic conditions to form a stable sulfonamide derivative. nih.gov This process introduces a tertiary amine group, which is readily protonated, making the derivative highly responsive to positive mode ESI-MS/MS analysis. semanticscholar.org The derivatization procedure typically involves reconstituting the dried extract from the LLE step in a suitable solvent (e.g., acetonitrile (B52724) or acetone), adding the dansyl chloride reagent, and heating the mixture for a short period (e.g., 3-15 minutes at 60°C) in the presence of a base like sodium bicarbonate. nih.govsemanticscholar.org

The use of dansyl chloride can improve the limit of quantification (LOQ) by orders of magnitude compared to underivatized methods. researchgate.net For example, a method for estrone and estradiol using dansylation achieved a reliable quantitation range of 5 to 500 pg/mL. lcms.cz However, a potential drawback of dansylation is that the most intense product ion generated during MS/MS fragmentation often originates from the dansyl moiety itself (m/z 170.66 or 171.1). researchgate.netnih.gov This can lead to a lack of specificity when analyzing multiple, isobaric estrogen metabolites, as they may all produce the same fragment ion. nih.gov Despite this, the significant boost in sensitivity makes it a highly valuable and common strategy in bioanalytical methods for estrogens. semanticscholar.org

Alternative Derivatization Reagents

To address the limitations of dansyl chloride and further improve assay performance, various alternative derivatization reagents have been developed. These reagents are designed to enhance ionization efficiency, improve chromatographic separation, and, in some cases, generate analyte-specific fragment ions for greater specificity. A key goal is to create derivatives that are not only sensitive but also structurally informative upon fragmentation.

One notable alternative is 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS). Unlike dansyl chloride, FMP-TS derivatization can generate product ions that are specific to the individual estrogen, thereby improving assay specificity. nih.gov This approach has been successfully used to quantify estrone and estradiol in human plasma with limits of detection and quantitation of 0.2 pg on-column. nih.gov Other reagents that have been employed include pyridine-3-sulfonyl chloride, N-methyl-nicotinic acid N-hydroxysuccinimide ester, and isomers of 1,2-dimethylimidazole-sulfonyl chloride. nih.govnih.gov The choice of reagent depends on the specific requirements of the assay, including the desired sensitivity, the complexity of the biological matrix, and the available instrumentation.

| Derivatization Reagent | Target Functional Group | Key Advantage | Reference |

|---|---|---|---|

| Dansyl Chloride | Phenolic Hydroxyl | Significantly enhances positive ESI ionization; widely used. | nih.govsemanticscholar.org |

| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Phenolic Hydroxyl | Generates compound-specific product ions, enhancing specificity. | nih.gov |

| Pyridine-3-sulfonyl chloride | Phenolic Hydroxyl | Alternative for enhancing ionization. | nih.gov |

| 1,2-dimethylimidazole-sulfonyl chloride | Phenolic Hydroxyl | Alternative for enhancing ionization. | nih.gov |

| Pentafluorobenzyl bromide | Phenolic Hydroxyl | Sensitive under negative mode APCI, reducing matrix interference. | semanticscholar.org |

Methodological Validation for Robust Quantitative Analysis

For an analytical method to be considered reliable for clinical research or diagnostic purposes, it must undergo rigorous validation. This process establishes the performance characteristics of the method, ensuring that it is accurate, precise, and fit for its intended purpose. For quantitative methods based on isotope dilution mass spectrometry, key validation parameters include specificity, selectivity, sensitivity (LOD and LOQ), accuracy, precision, and linearity.

Assessment of Specificity and Selectivity in Isotope Dilution Mass Spectrometry

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, while selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components. Isotope dilution LC-MS/MS, which utilizes a stable isotope-labeled internal standard like this compound, is considered the gold standard for achieving high specificity and selectivity. nih.govnih.gov

The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). Because it has the same physicochemical properties, it co-elutes with the analyte during chromatography and experiences similar ionization effects and potential losses during sample preparation. nih.gov The mass spectrometer distinguishes between the analyte and the internal standard based on their different mass-to-charge (m/z) ratios. By calculating the ratio of the analyte's response to the internal standard's response, accurate quantification is achieved, as the ratio corrects for variations in extraction recovery and matrix-induced ion suppression or enhancement. nih.gov

Selectivity is further enhanced by using tandem mass spectrometry (MS/MS) in the selected reaction monitoring (SRM) mode. In SRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. lcms.cz Monitoring a specific precursor-to-product ion transition is highly selective. To increase confidence in analyte identification, two separate SRM transitions are often monitored for each analyte, and the ratio of their signals must fall within a specified tolerance of the ratio observed for an authentic standard. lcms.cz This "ion ratio confirmation" provides an additional layer of certainty that the correct compound is being measured. lcms.cz

Evaluation of Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of a bioanalytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov For estrogens, which circulate at very low concentrations, achieving low pg/mL LOQs is critical. lcms.cz

The use of advanced mass spectrometers combined with optimized sample preparation, including LLE and chemical derivatization, has enabled the development of highly sensitive methods. For instance, a method for estrone and estradiol in serum using a modern triple quadrupole mass spectrometer achieved an LOQ of 2 pg/mL for both analytes. lcms.czlcms.cz Another LC-MS/MS method reported an LOQ of 5.3 pg/mL for estrone. unifi.it The exact LOD and LOQ values are method-dependent and are influenced by factors such as the starting sample volume, extraction efficiency, derivatization strategy, and the sensitivity of the mass spectrometer.

| Analyte | Methodology | Matrix | LOQ (pg/mL) | LOD (pg/mL) | Reference |

|---|---|---|---|---|---|

| Estrone (E1) | LC-MS/MS | Serum | 5.3 | 1.8 | unifi.it |

| Estrone (E1) | LC-MS/MS | Human Matrix | 2 | Not Reported | lcms.cz |

| Estrone (E1) | LC-MS/MS | Serum | 1 | 0.1 | nih.gov |

| Estrone (E1) | LC-MS/MS with Derivatization | Human Plasma | 5 | Not Reported | anapharmbioanalytics.com |

| Estrone (E1) | LC-MS/MS with Dansyl Derivatization | Human Serum | 5.3 - 71.1 | Not Reported | semanticscholar.org |

| Estrone (E1) | LC-MS/MS with Dansyl Derivatization | Human Plasma | 16.0 | Not Reported | researchgate.net |

Determination of Accuracy and Precision (Intra- and Inter-Assay Variability)

In the quantitative analysis of estrone and its metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), establishing the accuracy and precision of the method is paramount for generating reliable data. This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) to ensure high-quality results. Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of measurements.

Precision is typically assessed by determining intra- and inter-assay variability. salimetrics.com

Intra-assay precision (also known as within-run precision) evaluates the consistency of results within a single analytical run. It is determined by analyzing multiple replicates (typically 5 or more) of quality control (QC) samples at various concentrations (low, medium, and high) in the same batch. texilajournal.comnih.gov The variation is expressed as the coefficient of variation (%CV), which should generally be below 15% (or 20% at the lower limit of quantitation). salimetrics.com

Inter-assay precision (also known as between-run or intermediate precision) assesses the variability across different analytical runs conducted on different days. nih.gov This measures the method's reproducibility over time and is a critical indicator of its robustness for routine use. QC samples are analyzed in separate runs, and the %CV is calculated from the measurements across these runs. Similar to intra-assay precision, a %CV of less than 15% is generally considered acceptable. salimetrics.com

The use of this compound is crucial in achieving high precision. Added to every sample, calibrator, and QC at a known concentration early in the sample preparation process, it mimics the analytical behavior of the native estrone. It experiences similar extraction inefficiencies, derivatization yields, and importantly, variations in instrument response, thus normalizing the final measurement and correcting for procedural variability. texilajournal.comclearsynth.com

Table 1: Representative Intra- and Inter-Assay Precision for Estrone Analysis Using LC-MS/MS

| Analyte | Concentration Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Reference |

|---|---|---|---|---|

| Estrone (E1) | Low | < 5.0% | < 9.5% | nih.gov |

| Estrone (E1) | Medium | < 5.0% | < 9.5% | nih.gov |

| Estrone (E1) | High | < 5.0% | < 9.5% | nih.gov |

| Estrone (E1) | N/A | 6.4% | 11.7% | nih.gov |

| Estradiol (E2) | 83 pg/mL | 7.0% | 2.0% | unifi.it |

Strategies for Mitigation and Compensation of Matrix Effects

Matrix effects are a significant challenge in LC-MS/MS analysis, particularly when analyzing complex biological samples like serum or plasma. chromatographyonline.com These effects, caused by co-eluting endogenous components of the sample matrix, can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. u-szeged.hu This phenomenon can adversely affect the accuracy, precision, and sensitivity of the assay. nih.gov Several strategies are employed to mitigate or compensate for these effects, with the use of a SIL-IS like this compound being the most effective.

Primary Compensation Strategy: Stable Isotope-Labeled Internal Standard The most widely accepted and robust strategy to compensate for matrix effects is the use of a co-eluting SIL-IS. chromatographyonline.comresearchgate.net this compound is ideally suited for this purpose as it is chemically identical to the analyte, differing only in isotopic composition. Consequently, it has the same chromatographic retention time and experiences the same ionization suppression or enhancement as the native estrone. texilajournal.com By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation caused by matrix effects is effectively normalized, leading to accurate and precise quantification. researchgate.netlcms.cz

Mitigation Strategies: While the SIL-IS compensates for matrix effects, several other strategies are used to minimize their occurrence in the first place:

Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. chromatographyonline.comu-szeged.hu Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like methanol or acetonitrile is used to crash out proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from interfering substances based on their differential solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): A highly effective and selective method that uses a solid sorbent to isolate the analyte of interest while washing away matrix components. u-szeged.hu

Chromatographic Separation: Modifying the high-performance liquid chromatography (HPLC) conditions can physically separate the analyte from matrix interferences. chromatographyonline.com This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a PFP column), or employing two-dimensional (2D) chromatography for enhanced separation. unifi.it

Sample Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly impact ionization. nih.gov However, this approach is only viable if the analyte concentration remains well above the method's limit of quantitation.

Table 2: Overview of Strategies to Address Matrix Effects

| Strategy | Principle | Primary Function |

|---|---|---|

| Stable Isotope-Labeled Internal Standard (e.g., this compound) | Co-elutes with the analyte and experiences identical matrix effects, allowing for normalization of the signal via peak area ratios. | Compensation |

| Solid-Phase Extraction (SPE) | Selectively isolates the analyte from the sample matrix using a sorbent, removing interfering compounds. | Mitigation |

| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two different immiscible liquids. | Mitigation |

| Chromatographic Optimization | Adjusts LC parameters to achieve temporal separation of the analyte peak from co-eluting matrix components. | Mitigation |

| Sample Dilution | Reduces the concentration of all components, including interfering matrix compounds, to minimize their impact. | Mitigation |

Long-Term Reproducibility and Stability Assessments

Ensuring the long-term reproducibility of an analytical method is contingent upon the stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov Bioanalytical method validation guidelines, such as those from the FDA, mandate rigorous stability assessments to guarantee that the measured concentration of an analyte reflects its true concentration at the time of sample collection. ut.ee this compound is used throughout these assessments to ensure that the analytical measurements remain accurate and precise.

Key stability evaluations include:

Freeze-Thaw Stability: This test evaluates the impact of repeated freezing and thawing cycles on the analyte. QC samples are frozen and thawed for a specified number of cycles (e.g., three to five) before analysis. ut.eecelegence.com This mimics the potential handling of clinical samples which may be thawed for initial analysis and then re-frozen for repeat analysis.

Short-Term (Bench-Top) Stability: This assessment determines the stability of the analyte in the matrix at room temperature for a period that reflects the time samples might spend on a laboratory bench during processing. ut.eewordpress.com QC samples are kept at room temperature for a defined duration (e.g., 4 to 24 hours) before being analyzed. nih.gov

Long-Term Stability: This is crucial for studies where samples are stored for extended periods (months or years). celegence.com QC samples are stored at the intended long-term storage temperature (e.g., -70°C or -80°C) and analyzed at specific time points. wordpress.comnsf.gov The duration of the stability assessment should equal or exceed the time between sample collection and the final analysis of all study samples. wordpress.com

Processed Sample (Autosampler) Stability: This evaluates whether the analyte is stable in the final processed extract while waiting for injection in the autosampler. ut.ee

In all stability tests, the concentrations of the stored QC samples are compared against freshly prepared calibration standards and QC samples. The mean concentration of the stored samples should be within ±15% of the nominal concentration. wordpress.comich.org

Table 3: Summary of Stability Assessments for Bioanalytical Methods

| Stability Test | Purpose | Typical Conditions |

|---|---|---|

| Freeze-Thaw Stability | To assess analyte stability after repeated freezing and thawing cycles. | 3-5 cycles; samples frozen at -70°C and thawed to room temperature. |

| Short-Term (Bench-Top) Stability | To determine analyte stability at room temperature during sample handling. | Samples left at room temperature (e.g., 20-25°C) for 4-24 hours. |

| Long-Term Stability | To confirm analyte stability during prolonged storage. | Samples stored at -70°C or -80°C for the duration of the clinical study. |

| Processed Sample (Autosampler) Stability | To ensure analyte stability in the prepared extract prior to injection. | Processed samples stored in the autosampler (e.g., 4°C) for the expected run time. |

Research Applications of Estrone Acetate D5 in Biochemical and Environmental Studies

Elucidation of Steroid Hormone Metabolism and Biotransformation Pathways

The use of deuterated steroids like estrone (B1671321) acetate-d5 is a powerful strategy for studying the intricate pathways of steroid hormone metabolism. nih.gov Since deuterated standards are used to study estrogen metabolism, it is likely that estrone acetate-d5, after hydrolysis to estrone-d5 (B1157337), plays a role in these investigations. psu.edu The stability of deuterium (B1214612) labels is crucial, and care is taken to use standards where the labels are not susceptible to exchange under assay conditions. nih.gov

In vitro systems that mimic physiological conditions are fundamental to metabolic research. The metabolism of estrogens, including estrone, has been investigated using human and rat liver microsomes. nih.gov These studies often employ isotope-labeled compounds to facilitate the detection and structural elucidation of both stable metabolites and transient reactive intermediates. nih.gov By comparing the liquid chromatography-mass spectrometry (LC-MS) profiles of incubations containing the labeled compound with control samples, researchers can confidently identify newly formed metabolites and adducts against a complex biological background. nih.gov

For instance, studies have used deuterated estrogens to probe the formation of oxidative metabolites. nih.gov In such experiments, unlabeled and deuterated versions of estrogens are incubated with liver microsomes, sometimes in the presence of trapping agents like glutathione, to capture unstable electrophilic species. nih.gov While specific studies naming this compound were not found, the principle relies on the conversion of the acetate (B1210297) to the active hormone (estrone-d5), which then enters the metabolic pathways. This approach helps in understanding the formation of various hydroxylated and conjugated metabolites. nih.govbiorxiv.org

Non-human in vivo studies are essential for understanding the disposition of hormones within a whole organism. Deuterated steroids are administered to animal models to trace metabolic pathways. For example, one rodent study administered exogenous estrone and observed a significant increase in circulating estradiol (B170435) levels, demonstrating the in vivo conversion by 17β-hydroxysteroid dehydrogenase enzymes. wikipedia.org Using a deuterated standard like estrone-d5 (derived from this compound) in similar studies allows for precise tracking of the administered compound and its metabolites, distinguishing them from endogenous pools.

Animal models, including rodents and non-human primates, are used to investigate how estrogen levels and metabolism relate to physiological and pathological conditions, such as cognitive aging and neurodegenerative diseases. nih.gov In such endocrine research, deuterated internal standards are crucial for the accurate quantification of hormone panels in various tissues. nih.gov

A significant challenge in metabolomics is distinguishing true, low-abundance metabolites from analytical noise and matrix interferences. nih.gov Isotope labeling is a key technique to overcome this challenge. nih.govnih.gov When a deuterated precursor like estrone-d5 is used, its metabolites will retain the deuterium label, creating a unique isotopic signature. This signature allows researchers to confidently identify novel metabolites within a complex dataset from an untargeted LC-MS/MS analysis. nih.gov This approach has been successfully used to identify various estrogen metabolites, including hydroxylated and methoxylated forms, in different biological matrices. nih.govbiorxiv.org

Quantification of Endogenous Estrogens and Related Metabolites in Complex Biological Matrices (Non-Clinical Research Contexts)

This compound, following its hydrolysis to estrone-d5, is primarily used as an internal standard in stable isotope dilution mass spectrometry assays. nih.gov This technique is considered the gold standard for the accurate and precise quantification of hormones due to its high specificity and ability to correct for variations during sample preparation and analysis. nih.govresearchgate.net The internal standard is added to a sample at a known concentration at the beginning of the workflow. nih.gov By comparing the mass spectrometer's signal response of the endogenous (unlabeled) analyte to the deuterated internal standard, an accurate concentration can be determined, compensating for extraction inefficiencies or matrix effects. nih.govunl.edu

In endocrine research using animal models, accurate measurement of low-concentration hormones is critical. LC-MS/MS methods employing deuterated internal standards are essential for studying steroid hormone pathways in various conditions. For example, research on prostate cancer models has used these methods to understand intratumoral steroid synthesis. amegroups.org Similarly, studies in mice have developed and validated LC-MS/MS methods to quantify progesterone (B1679170) and estradiol in serum, using d5-estradiol as an internal standard, to investigate the role of hormones in infections. etsu.edu These methods provide the necessary sensitivity and specificity to measure subtle but significant changes in hormone levels in small tissue or blood samples. nih.govnih.gov

The table below summarizes the application of deuterated standards in the analysis of estrogens in animal models.

| Parameter | Finding | Animal Model | Research Context | Citation |

| Methodology | LC-MS/MS with deuterated internal standards | Mouse | Quantification of DHEA, Testosterone, and Estradiol in tissues | nih.gov |

| Application | Study of ER transcriptional activity | Mouse | Long-term hormone replacement effects | oup.com |

| Metabolism | Conversion of estrone to estradiol | Rodent | Elucidation of 17β-HSD enzyme activity | wikipedia.org |

| Neurobiology | Estrogen's role in cognitive function | Rodent, Primate | Preclinical models of cognitive aging | nih.gov |

| Infectious Disease | Hormone quantification for chlamydial infection studies | Mouse | Development of LC-MS/MS assay for estradiol | etsu.edu |

Basic scientific research often requires the quantification of estrogens in a variety of complex biological matrices, including plasma, serum, urine, and tissue homogenates. biorxiv.orgnih.govunl.edu Given the typically low physiological concentrations of estrogens, especially in certain populations (e.g., males, postmenopausal females), highly sensitive analytical methods are required. biorxiv.org

LC-MS/MS methods, often enhanced by chemical derivatization, are employed to achieve the necessary low limits of detection (LOD). thermofisher.comresearchgate.net Derivatization with reagents like dansyl chloride can improve ionization efficiency and increase sensitivity by one to two orders of magnitude. nih.govresearchgate.net In these sophisticated assays, deuterated internal standards such as d4-estrone and d5-estradiol are indispensable for ensuring accuracy. testcatalog.orgtestcatalog.org They are used to quantify panels of over a dozen estrogen metabolites simultaneously in samples like serum and urine. nih.govaacrjournals.org The use of these standards allows for the creation of robust and reproducible assays capable of detecting estrogens at picogram-per-milliliter (pg/mL) levels. thermofisher.com

The following table presents typical performance characteristics of LC-MS/MS methods using deuterated estrogen standards for quantification in biological fluids.

| Analyte | Matrix | Internal Standard Used | Limit of Quantification (LOQ) | Method | Citation |

| Estrone (E1) | Serum | Estrone-d4 | 0.5–5 pg/mL (typical range) | LC-MS/MS | nih.gov |

| Estradiol (E2) | Serum | Estradiol-d3, Estradiol-d5 | 0.25 pg/mL (LLOD) | LC-MS/MS with derivatization | thermofisher.com |

| Estrogen Panel | Urine | d4-E2, d3-E3, etc. | ~1 pg/mL | LC-MS/MS with derivatization | nih.gov |

| Estrogen Panel | Plasma, Stool | E1-d4, E2-d4 | Not specified | LC-MS/MS with derivatization | biorxiv.org |

| Estradiol (E2) | Serum | Estradiol-d5 | 5 pg/mL | Nano-LC-MS/MS | nih.gov |

Environmental Monitoring and Fate Studies of Estrogenic Compounds

The presence of estrogenic compounds in the environment, primarily originating from wastewater treatment plant effluents, is a significant concern due to their potential to disrupt the endocrine systems of wildlife and humans. ca.govnih.gov Accurate monitoring and understanding the environmental fate of these compounds are crucial for assessing their ecological risk.

Detection and Quantification of Estrogens in Water Systems (e.g., Wastewater, Surface Water)

This compound, often following the hydrolysis of its acetate group to yield deuterated estrone (E1-d4 or similar), is extensively used as an internal standard in the analysis of estrogens in various water matrices. dphen1.comvliz.besemanticscholar.org The principle of isotope dilution mass spectrometry (IDMS), where a known amount of the labeled standard is added to a sample prior to processing, is the gold standard for quantitative analysis. dphen1.com This approach effectively compensates for the loss of analyte during sample preparation and for matrix effects—the suppression or enhancement of ionization in the mass spectrometer's source—which are common challenges in complex environmental samples like wastewater. dphen1.com

The use of deuterated internal standards such as deuterated estrone significantly improves the accuracy and precision of analytical methods. For instance, in methods employing solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated standards help to achieve low limits of detection (LOD) and quantification (LOQ), often in the low nanogram per liter (ng/L) range. dphen1.comsemanticscholar.org

| Analytical Method | Matrix | Internal Standard | Limit of Quantification (LOQ) | Recovery | Reference |

| LC-ESI-MS/MS | River Water, WWTP Effluent | Estrone-2,4,16,16-d4 | 0.1 - 20.0 ng/L | 80.1 - 110.2% | dphen1.com |

| GC-MS-MS | Estuarine Water | Deuterated estrone (E1-D4) | < 1 ng/L | Not specified | vliz.be |

| LC-MS/MS | River Water, WWTP Effluent | Estrone-d4 | Not specified | Not specified | semanticscholar.org |

This table presents data on the use of deuterated estrone as an internal standard for the analysis of estrogens in environmental water samples.

Sorption and Degradation Studies in Environmental Matrices

Understanding the sorption and degradation processes of estrogens in environmental matrices like soil and sediment is critical for predicting their transport, bioavailability, and persistence. While many studies have investigated the fate of unlabeled estrone mdpi.comresearchgate.netoup.comnih.gov, the use of its deuterated analogue can provide more accurate data in complex experimental systems.

Sorption studies, which determine the partitioning of a compound between the solid and aqueous phases, are often conducted using batch equilibrium experiments. oup.comnih.gov The use of deuterated estrone as a tracer would allow for precise quantification of the sorbed and aqueous concentrations, even in the presence of background levels of native estrone in the environmental matrix. The organic carbon-normalized sorption coefficient (Koc) is a key parameter derived from these studies, indicating the tendency of a compound to associate with organic matter in soil and sediment. For estrone, log Koc values have been reported in the range of 2.99 to 3.81, suggesting significant sorption potential. oup.comnih.gov

Degradation studies, which can be conducted under aerobic or anaerobic conditions, aim to determine the rate at which estrogens are broken down by microbial or abiotic processes. mdpi.commdpi.com By spiking environmental matrices with deuterated estrone, researchers can track its disappearance over time and identify its transformation products with high specificity using LC-MS/MS. This approach helps to distinguish the degradation of the target compound from the degradation of other organic matter in the sample. Studies on unlabeled estrone have shown that its degradation can be influenced by factors such as soil type, microbial activity, and redox conditions, with half-lives ranging from a few hours to several days. mdpi.commdpi.com

Mechanistic Investigations Involving Isotope Tracers and Kinetic Isotope Effects

Beyond its role as an internal standard, this compound is a valuable tool for investigating the fundamental biochemical processes involving estrogens.

Tracer Studies for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. mdpi.comfrontiersin.orgnih.gov Stable isotope tracers are central to MFA, as they allow for the tracking of atoms through metabolic pathways. mdpi.com While large-scale MFA studies often focus on central carbon metabolism, the principles can be applied to study the metabolism of specific compounds like estrogens.

In studies of estrogen metabolism, deuterated analogs such as deuterated estrone are used to trace the biotransformation pathways in vitro, for example, in human liver microsomes. nih.govnih.govdntb.gov.uaresearchgate.net By incubating the deuterated compound with the biological system, researchers can identify and quantify the formation of various metabolites, such as hydroxylated and conjugated forms of estrone. nih.govnih.govdntb.gov.uaresearchgate.net The use of deuterated estrone helps to distinguish the newly formed metabolites from endogenous estrogens present in the biological matrix. nih.govnih.govdntb.gov.uaresearchgate.net

A study investigating the metabolism of unlabeled and deuterated estrone (d4-E1) in human and rat liver microsomes identified several oxidative metabolites. nih.govresearchgate.net The detection of corresponding deuterated metabolites confirmed their origin from the administered d4-E1. nih.govresearchgate.net

| Parent Compound | Biological System | Key Metabolites Identified | Analytical Technique | Reference |

| Estrone (E1) and d4-Estrone | Human and Rat Liver Microsomes | 2-OH-E1, 4-OH-E1, 16-OH-E1 | LC-HRMS/MS | nih.govresearchgate.net |

This table summarizes the findings of a tracer study using deuterated estrone to investigate its metabolism.

Exploration of Kinetic Isotope Effects in Enzyme-Catalyzed Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. acs.orgresearchgate.netunl.edu Measuring the KIE can provide valuable insights into the rate-determining step of an enzyme-catalyzed reaction and the nature of the transition state. acs.orgunl.edu

In the context of estrone metabolism, enzymes such as cytochrome P450s (CYPs) and hydroxysteroid dehydrogenases are responsible for its biotransformation. nih.govplos.org The use of deuterated estrone, such as this compound, can be employed to probe the mechanisms of these enzymes. For example, if the cleavage of a carbon-deuterium (C-D) bond is the rate-limiting step in an enzymatic reaction, a primary KIE will be observed, meaning the reaction will proceed slower with the deuterated substrate compared to the unlabeled substrate. researchgate.netunl.edu

Studies on other deuterated steroids, such as testosterone, have demonstrated the utility of this approach in elucidating the kinetic mechanisms of CYP enzymes. nih.gov Similarly, research on the enzymatic dehydrogenation of 3-ketosteroids has utilized deuterium-labeled substrates to investigate KIEs and refine the understanding of the reaction mechanism. acs.org While specific studies focusing on the KIE of this compound are not widely reported, the principles established with other deuterated steroids are directly applicable. Such investigations could reveal, for instance, whether the abstraction of a hydrogen atom from a specific position on the estrone molecule is the rate-determining step in its oxidation by a particular CYP isozyme.

Future Perspectives and Emerging Research Directions

Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)

The fields of metabolomics and lipidomics, which involve the comprehensive study of metabolites and lipids in a biological system, rely heavily on mass spectrometry (MS) for analysis. caymanchem.comwaters.com The complexity of these samples and the sheer number of compounds present create significant analytical challenges, including matrix effects and variability in instrument response. clearsynth.comnih.gov The use of stable isotope-labeled internal standards, such as estrone (B1671321) acetate-d5, is the preferred method to correct for these variations. caymanchem.com These standards are chemically and functionally almost identical to their non-labeled counterparts, ensuring they behave similarly during sample extraction, derivatization, and ionization, yet are distinguishable by their mass in MS analysis. caymanchem.comchromatographyonline.com

In comprehensive lipidomics and metabolomics studies, adding a unique internal standard for every single analyte is often impractical due to the vast diversity of molecules. caymanchem.comnih.gov However, for targeted or semi-targeted analyses focusing on specific pathways, such as steroidogenesis, estrone acetate-d5 is invaluable. It allows for the accurate quantification of estrone and related steroid hormones, which are crucial signaling molecules in numerous biological processes. nih.govrsc.org Research has demonstrated that using a panel of isotope-labeled standards, even if not for every analyte, significantly improves data quality and normalization compared to methods relying on total ion counts. nih.gov As omics technologies move towards analyzing smaller sample volumes with greater sensitivity, the role of deuterated standards in ensuring quantitative accuracy becomes even more critical. irisotope.comlcms.cz

Table 1: Role of Deuterated Standards in Omics

| Feature | Description | Benefit in Omics |

| Isotopic Labeling | Substitution of hydrogen with deuterium (B1214612) (D) or carbon with ¹³C. caymanchem.comclearsynth.com | Allows the standard to be distinguished from the endogenous analyte by mass spectrometry. irisotope.com |

| Chemical Equivalence | Nearly identical physical and chemical properties to the analyte. caymanchem.com | Ensures similar behavior during sample preparation and analysis, correcting for procedural variations. chromatographyonline.com |

| Accurate Quantification | Enables precise measurement by correcting for matrix effects and instrument variability. clearsynth.com | Crucial for obtaining biologically relevant data in complex samples like plasma or tissue extracts. nih.govrsc.org |

| Method Validation | Used to validate the robustness and reliability of analytical procedures. clearsynth.com | Essential for the development of reproducible and transferable omics-based assays. |

Development of Miniaturized and High-Throughput Analytical Platforms

The trend in analytical chemistry is moving towards the development of miniaturized and high-throughput platforms to increase sample processing speed, reduce costs, and minimize sample and reagent consumption. acs.orgnih.gov Technologies like high-throughput screening (HTS) using 96-well plates, lab-on-a-chip devices, and miniaturized liquid chromatography (LC) systems are becoming more common for the analysis of steroids and other biomolecules. acs.orgresearchgate.netnih.gov

In these miniaturized systems, maintaining analytical precision is a significant challenge. The use of internal standards like this compound is essential for reliable quantification. chromatographyonline.com For example, high-throughput sample preparation methods that integrate protein precipitation and liquid-phase microextraction in 96-well formats have been developed for the simultaneous analysis of multiple steroids. researchgate.net The inclusion of an internal standard in each well corrects for any well-to-well variability in extraction efficiency or instrument response. Similarly, as LC systems are scaled down to the capillary or nanoscale, the low sample volumes necessitate highly sensitive and precise quantification methods, a need that is met by the internal standardization strategy. acs.org The development of these platforms is crucial for advancing fields like personalized medicine, where rapid and cost-effective analysis of many samples is required. nih.gov

Table 2: Comparison of Analytical Platforms

| Platform | Key Advantages | Role of this compound |

| Conventional LC-MS | High sensitivity and selectivity for steroid analysis. researchgate.net | Provides accurate quantification by correcting for injection volume and matrix variability. chromatographyonline.com |

| High-Throughput 96-Well Systems | Increased sample throughput, automation, reduced cost per sample. nih.govresearchgate.net | Corrects for well-to-well inconsistencies in automated sample processing and analysis. researchgate.net |

| Miniaturized LC (Capillary/Nano LC) | Requires minute sample amounts, potential for higher resolution and sensitivity. acs.org | Ensures precision and accuracy despite the challenges of handling very small volumes. |

| Direct Infusion MS (e.g., FIA-MS) | Very rapid analysis time (<1 min), suitable for screening. nih.gov | Critical for correcting signal suppression/enhancement in the absence of chromatographic separation. |

Expanding Applications in Non-Traditional Research Models and Environmental Systems

The utility of this compound extends beyond traditional clinical research into environmental science and studies involving non-traditional research models. Steroid estrogens are recognized as significant environmental endocrine-disrupting chemicals (EDCs) that can have adverse effects on wildlife, such as the feminization of fish, at extremely low concentrations (ng/L range). mst.dkazolifesciences.comnih.gov

Accurately monitoring these compounds in complex environmental matrices like wastewater, river water, and sediment is a major analytical challenge. mst.dkacs.org The use of deuterated internal standards is a cornerstone of reliable analytical methods developed to detect these trace-level contaminants. mst.dkmst.dk For instance, when analyzing estrogens in wastewater, matrix effects can be severe, making quantification without a proper internal standard unreliable. nih.gov Studies have successfully used deuterated standards, including those for estradiol (B170435) and other hormones, to quantify steroid levels in wastewater treatment plant effluents and receiving waters, providing crucial data for ecotoxicological risk assessment. nih.govkobv.deacs.org

Furthermore, in vitro bioassays like the Yeast Estrogen Screen (YES) or ER-CALUX are often used to measure the total estrogenic activity of an environmental sample. azolifesciences.comsemanticscholar.org While these assays measure a biological effect, they are often complemented by chemical analysis using LC-MS with deuterated standards to identify and quantify the specific chemicals responsible for the activity. semanticscholar.orgresearchgate.net This integrated approach provides a more complete picture of environmental contamination and its potential biological impact. The application in non-traditional models, such as fish or other aquatic organisms, also relies on these robust analytical techniques to understand the uptake, metabolism, and effects of environmental estrogens. acs.org

Q & A

Q. How is estrone acetate-d5 utilized in analytical method validation for estrogen quantification?

this compound is commonly employed as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy. Its structural similarity to endogenous estrogens minimizes matrix effects, enabling precise calibration curves. For example, deuterated standards compensate for ionization efficiency variations during LC-MS runs, ensuring reliable estrone quantification in complex biological matrices like serum or environmental samples . Method validation should include recovery tests (e.g., spiked samples) and cross-reactivity assessments with structurally related compounds like estradiol or estrone sulfate .

Q. What sample preparation techniques are optimal for isolating this compound from biological fluids?

Solid-phase extraction (SPE) using C18 cartridges or molecularly imprinted polymers (MIPs) is recommended for high specificity. MIPs synthesized with estrone as a template show enhanced selectivity for estrone derivatives, achieving >95% recovery rates in water and serum samples. Critical steps include pH adjustment (optimal at pH 7–8) to maintain estrogen solubility and minimize protein binding. Post-extraction, solvent evaporation under nitrogen and reconstitution in LC-MS-compatible solvents (e.g., methanol:water) are essential .

Advanced Research Questions

Q. How can researchers address statistical challenges in multilevel analyses of this compound pharmacokinetic data?

Small sample sizes and low variance components, common in estrone studies, require advanced statistical approaches. Bayesian hierarchical models or restricted maximum likelihood (REML) estimation are robust for handling sparse data. For instance, REML accounts for nested variance structures (e.g., inter-individual vs. intra-individual variability) in longitudinal pharmacokinetic studies. Sensitivity analyses should evaluate model robustness to outliers, particularly in datasets with extreme estrone sulfate/estrone ratios .

Q. What experimental designs are critical for investigating the role of this compound in tissue-specific estrogen metabolism?

Isotope tracing with deuterated this compound in ex vivo tissue models (e.g., breast or liver explants) can elucidate metabolic pathways. Key parameters include:

- Incubation time : Short-term (≤24h) to avoid isotopic dilution.

- Dose-response curves : To assess saturation kinetics of sulfotransferases (SULTs) or hydroxysteroid dehydrogenases (HSDs).

- Co-factor supplementation : NADPH for cytochrome P450 enzymes, PAPS for SULTs. Data should be normalized to tissue weight and protein content, with controls for non-enzymatic degradation .

Q. How do cellular uptake mechanisms influence this compound bioavailability in hormone receptor-positive cancers?

this compound transport is mediated by organic anion transporters (OATPs) and sulfate transporters (SLC22 family). In breast cancer cells, OATP2B1 overexpression correlates with increased intracellular estrone sulfate uptake, which is hydrolyzed to active estrone by steroid sulfatase (STS). Competitive inhibition assays using prototypical inhibitors (e.g., bromosulfophthalein for OATPs) can dissect transporter contributions. Additionally, CRISPR-Cas9 knockout models of SLC22A4/A5 validate transporter-specific effects on this compound accumulation .

Q. What biomarkers are indicative of this compound’s therapeutic efficacy in estrogen receptor (ER)-positive malignancies?

Preclinical studies should monitor:

- Serum estrone sulfate/estrone ratio : A low ratio suggests enhanced STS activity, linked to ER activation.

- Tumor receptor phosphorylation : ERα phosphorylation at Ser118 reflects ligand-dependent activation.

- Transcriptomic signatures : Upregulation of estrogen-responsive genes (e.g., GREB1, PGR) via qPCR or RNA-seq. Cohort stratification by HER2 status is critical, as HER2+ tumors exhibit distinct estrone metabolism patterns (e.g., reduced serum estrone levels and elevated STS expression) .

Q. How can cross-reactivity in immunoassays for this compound be minimized?

Enzyme immunoassays (EIAs) for estrone often cross-react with structurally similar estrogens (e.g., estradiol, estriol). Mitigation strategies include:

- Chromatographic pre-purification : HPLC fractionation to isolate this compound from interferents.

- Antibody validation : Competitive binding assays using deuterated vs. non-deuterated estrogens.

- Parallel LC-MS confirmation : To resolve discrepancies between EIA and MS data, particularly in samples with high estrone sulfate levels .

Q. What methodologies integrate this compound pharmacokinetics with tumor receptor dynamics in translational studies?

Pharmacokinetic-pharmacodynamic (PK-PD) modeling using nonlinear mixed-effects approaches (e.g., NONMEM) can link serum this compound levels to tumor receptor occupancy. Key covariates include BMI (due to adipose-derived aromatase activity) and genetic polymorphisms in CYP19A1 (aromatase). Tumor biopsy data on ER/PR/HER2 status should be incorporated to refine predictive models for endocrine therapy resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.